molecular formula C19H15ClN2O4S B2568209 6-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE CAS No. 1357744-45-6

6-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2568209
CAS No.: 1357744-45-6
M. Wt: 402.85
InChI Key: WPBYCVOVEDMQRJ-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide (CAS 1357744-45-6) is a chemical compound with the molecular formula C 19 H 15 ClN 2 O 4 S and a molecular weight of 402.85 g/mol . It is part of a class of sulfonyl-containing compounds that are of significant interest in medicinal chemistry and drug discovery research. Suppliers offer this compound for laboratory use, with availability ranging from 1mg to 40mg . Compounds featuring benzenesulfonyl and carboxamide functional groups are frequently investigated for their potential to modulate biological targets. Patent literature indicates that related tetrahydronaphthyridine and benzoxazine derivatives containing similar sulfonyl groups have been studied as potent inhibitors of the RORgamma receptor, a transcriptional regulator implicated in immune-mediated diseases . This suggests potential research applications in immunology and oncology. Furthermore, structurally analogous pyridine and pyrimidine-carboxamide derivatives have demonstrated valuable biological activities in scientific studies, including significant anti-angiogenic effects and the ability to cleave DNA in preclinical models, highlighting their utility in pharmacological and oncological research . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, refer to the associated material safety data sheet (MSDS), and comply with all local and federal regulations for chemical use and disposal.

Properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c1-26-17-5-3-2-4-16(17)22-19(23)13-6-11-18(21-12-13)27(24,25)15-9-7-14(20)8-10-15/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBYCVOVEDMQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including condensation reactions and cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the pyridine derivative with an amine under suitable conditions to form the carboxamide group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or other suitable coupling reactions.

    Addition of the Chlorobenzenesulfonyl Group: The final step involves the sulfonylation of the compound using chlorobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 6-(4-chlorobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide as an anticancer agent.

  • Mechanisms of Action :
    • The compound may inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell cycle progression. This inhibition can lead to antiproliferative effects on cancer cells.
    • It has shown activity against various cancer cell lines, including those derived from breast, lung, and colon cancers.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent.
  • Mechanistic Insights : Further investigations are ongoing to elucidate the specific pathways affected by this compound, including its role in apoptosis and cell cycle arrest.

Antibacterial Applications

The antibacterial properties of this compound have also been explored.

  • Activity Against Bacterial Strains : Preliminary studies indicate that the compound exhibits antibacterial activity against various strains, potentially making it a candidate for antibiotic development.
  • Mechanism of Action : Similar to other sulfonamides, it is hypothesized that this compound may interfere with bacterial enzymes involved in cell wall synthesis, although detailed mechanisms are still under investigation.

Mechanism of Action

The mechanism of action of 6-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences vs. Target Compound
6-(4-Chlorobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide (Target) Pyridine - 4-Chlorobenzenesulfonyl (6-position)
- Carboxamide-linked 2-methoxyphenyl (3-position)
Reference compound
N-(6-Methoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole - 6-Methoxybenzothiazole
- Acetamide-linked 3,4,5-trimethoxyphenyl
Benzothiazole replaces pyridine; acetamide replaces sulfonyl
N-(6-Ethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole - 6-Ethoxybenzothiazole
- Acetamide-linked 3,4-dichlorophenyl
Ethoxy and dichloro groups alter lipophilicity and sterics
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole - 6-Trifluoromethoxybenzothiazole
- Acetamide-linked 2-methoxyphenyl
Trifluoromethoxy enhances metabolic stability
N-(6-Fluorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole - 6-Fluorobenzothiazole
- Acetamide-linked 2-methoxyphenyl
Fluorine substitution may improve target binding affinity

Key Structural and Functional Insights

In contrast, benzothiazole-based analogues (Table 1) incorporate a sulfur-containing heterocycle, which may enhance rigidity and alter electronic properties .

Functional Group Variations: The 4-chlorobenzenesulfonyl group in the target compound is a strong electron-withdrawing moiety, likely influencing solubility and protein-binding kinetics. Patent analogues replace this with acetamide-linked aryl groups, which are less polar but may improve membrane permeability . Substituents such as trifluoromethoxy (in Compound 3, Table 1) are known to increase metabolic stability and lipophilicity, whereas fluoro or chloro groups (Compound 4 and Target) may enhance halogen bonding with biological targets .

Substituent Position and Bioactivity :

  • The 2-methoxyphenyl group in the target compound and some analogues (e.g., Compounds 3–4) suggests a conserved pharmacophore for binding to hydrophobic pockets. However, 3,4,5-trimethoxyphenyl (Compound 1) introduces bulkier substituents, which could sterically hinder target engagement .

Research Findings and Implications

While biological activity data are absent in the provided evidence, structural analysis reveals critical trends:

  • Benzothiazole vs. Pyridine : Benzothiazole derivatives may exhibit improved pharmacokinetic profiles due to sulfur’s role in enhancing bioavailability. Pyridine-based sulfonyl compounds, however, could offer stronger electrostatic interactions with charged residues in enzyme active sites.
  • Substituent Optimization : The patent compounds highlight strategic substitutions (e.g., trifluoromethoxy, dichloro) to fine-tune drug-like properties, suggesting that the target compound’s 4-chloro and sulfonyl groups could be modified for enhanced efficacy or reduced toxicity.

Methodological Considerations

Structural comparisons rely on crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization (–2). These programs enable precise determination of bond lengths, angles, and conformational preferences, which are critical for rational drug design .

Biological Activity

6-(4-Chlorobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN2O4SC_{19}H_{15}ClN_{2}O_{4}S, with a molar mass of approximately 392.85 g/mol. The structure includes a pyridine ring, a sulfonamide group, and methoxy and chlorobenzene substituents, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors.

  • Enzyme Inhibition : The sulfonamide group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This mechanism is crucial for compounds that target specific pathways in disease processes.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, particularly in the following areas:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human immune cells. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments were conducted to assess the antimicrobial efficacy of related sulfonamides against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced the activity, with some derivatives achieving MIC values as low as 16 µg/mL .
  • Anti-inflammatory Activity :
    • In a study evaluating the anti-inflammatory effects of similar compounds in an animal model, it was found that administration led to a reduction in swelling and pain associated with induced arthritis. The compound exhibited an IC50 value comparable to standard anti-inflammatory drugs .

Data Table: Biological Activity Summary

Activity TypeAssessed Organisms/ModelsObserved EffectsReference
AntibacterialStaphylococcus aureus, E. coliSignificant inhibition (MIC ~16 µg/mL)
Anti-inflammatoryAnimal model (arthritis induced)Reduction in swelling and pain
Enzyme inhibitionVarious enzymesCovalent bond formation

Q & A

Basic: What established synthetic routes are available for 6-(4-chlorobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide?

Methodological Answer:
The compound is typically synthesized via multi-step routes involving:

  • Condensation : Reacting 4-chlorobenzenesulfonyl chloride with a pyridine derivative under basic conditions (e.g., triethylamine in DMF) to form the sulfonyl intermediate.
  • Coupling : Using coupling agents like EDCI or HATU to attach the N-(2-methoxyphenyl)carboxamide moiety to the pyridine core.
  • Cyclization : Acid- or base-catalyzed cyclization to finalize the heterocyclic structure .
    Key variables include temperature control (60–100°C), solvent selection (DMF, THF), and catalyst optimization (e.g., palladium for cross-coupling steps).

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl and methoxyphenyl group integration (e.g., aromatic proton signals at δ 7.2–8.5 ppm).
  • HPLC-MS : For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z ~430).
  • FT-IR : Sulfonyl S=O stretches (~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve yield without compromising purity?

Methodological Answer:

  • Catalyst Screening : Test palladium (e.g., Pd(OAc)2_2) vs. copper catalysts (e.g., CuI) for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate solubility and reaction kinetics.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and side products .
  • In-line Analytics : Employ LC-MS to monitor intermediate formation in real time .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Dose-Response Validation : Re-test activity across a concentration gradient (1–100 µM) with standardized assays (e.g., microdilution for antimicrobial studies).
  • Purity Reassessment : Confirm compound integrity via HPLC and elemental analysis to rule out degradation .
  • Cell Line Specificity : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Advanced: What computational strategies predict this compound’s binding affinity to target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinase domains) based on sulfonyl and carboxamide pharmacophores.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Corate structural analogs to identify critical substituents (e.g., chloro vs. methoxy groups) influencing activity .

Basic: What protocols assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks, then analyze via HPLC for decomposition products.
  • Photostability Testing : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photooxidation .
  • pH Stability : Incubate in buffers (pH 2–9) and monitor hydrolysis via 1^1H NMR .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Replace the 4-chlorobenzenesulfonyl group with fluorinated or methylsulfonyl analogs.
  • Substituent Scanning : Synthesize derivatives with varying methoxyphenyl positions (ortho, meta, para).
  • Biological Profiling : Test derivatives against kinase panels to map substituent effects on selectivity .

Advanced: How to address discrepancies in spectral data between synthetic batches?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm structural consistency.
  • Impurity Profiling : Use preparative TLC to isolate byproducts and identify via high-resolution MS .
  • Reaction Kinetic Analysis : Investigate intermediates using stopped-flow NMR to pinpoint side-reaction pathways .

Basic: What techniques ensure ≥98% purity for in vitro studies?

Methodological Answer:

  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal purity.
  • Elemental Analysis : Confirm C, H, N, S, Cl content within ±0.4% of theoretical values .

Advanced: What methodologies evaluate the compound’s environmental impact in ecotoxicology studies?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F to measure microbial degradation in aqueous systems.
  • Bioaccumulation Modeling : Apply EPI Suite to estimate logP and BCF values.
  • Aquatic Toxicity Testing : Conduct Daphnia magna acute toxicity tests (48-h LC50_{50}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.